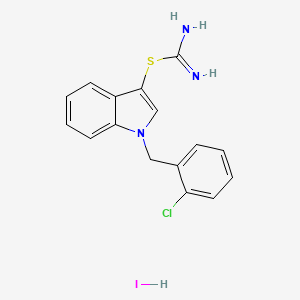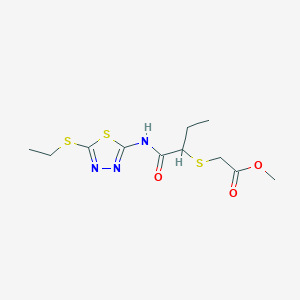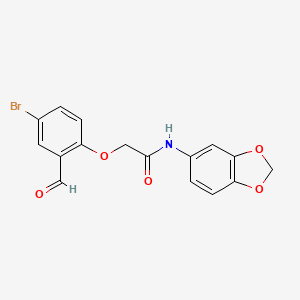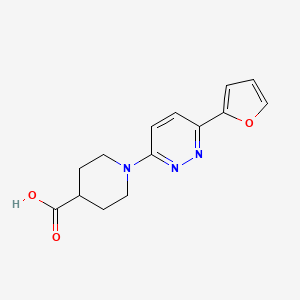![molecular formula C17H18Cl2N2O B2560185 1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1215541-30-2](/img/structure/B2560185.png)
1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride
カタログ番号 B2560185
CAS番号:
1215541-30-2
分子量: 337.24
InChIキー: DPYLQVBUTOWGDB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazole and benzimidazole rings are important nitrogen-containing heterocycles. They are key components in many functional molecules used in a variety of applications .
Synthesis Analysis
Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles . The bonds constructed during the formation of the imidazole and the resultant substitution patterns around the ring are key aspects of these methodologies .Molecular Structure Analysis
Imidazole is a five-membered aromatic heterocycle with two non-adjacent nitrogen atoms . Benzimidazole is a six-membered bicyclic heteroaromatic compound in which a benzene ring is fused to the 4- and 5-positions of an imidazole ring .Chemical Reactions Analysis
The synthesis of imidazoles often involves the cyclization of amido-nitriles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is soluble in water, producing a mildly alkaline solution .科学的研究の応用
Corrosion Inhibition
- Benzimidazole Derivatives as Corrosion Inhibitors : Benzimidazole derivatives, including those structurally similar to 1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride, have been researched for their corrosion inhibiting properties on mild steel in acidic environments. Studies using gravimetric, electrochemical, and scanning electron microscopy techniques have demonstrated that these compounds can effectively inhibit corrosion, with some achieving up to 93% efficiency. The compounds are believed to operate as mixed-type inhibitors, simultaneously preventing anodic and cathodic reactions. Theoretical approaches, such as Density Functional Theory (DFT) and molecular dynamics (MD) studies, support these experimental findings (Chaouiki et al., 2020).
Chemical Synthesis and Modification
- Use in Directed Lithiation and Chemical Modifications : Research involving the synthesis and modification of imidazole derivatives, similar in structure to 1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride, includes the development of processes for directed lithiation. These methods enable the introduction of various substituents, such as carbon, halogen, silicon, or sulfur, at specific positions on the imidazole ring. Such chemical modifications expand the utility of imidazole derivatives in various synthetic applications (Eriksen et al., 1998).
Fluorescent Chemosensors
- Development of Fluorescent Chemosensors : Imidazole-based chemosensors, including those related to 1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride, have been developed for the reversible detection of cyanide and mercury ions. These chemosensors exhibit selective sensing towards CN- ions, resulting in fluorescence quenching. The detection limits for these imidazole derivatives have been found to be in the micromolar range, with the ability to reversibly detect and differentiate between CN- and Hg2+ ions (Emandi et al., 2018).
Antifungal Properties
- Antifungal Applications : Research has been conducted on the antifungal properties of compounds structurally similar to 1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride. These studies have shown effectiveness against Candida albicans infections in vivo, with low reinfection rates post-treatment. This demonstrates the potential of such compounds in developing new antifungal therapies (Walker et al., 1978).
Electrochromic Properties
- Influence on Electrochromic Properties : Studies on imidazole derivatives, including those similar to 1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride, have explored their influence on the electrochromic properties of conducting polymers. Research has indicated that intramolecular hydrogen bonding in these compounds can impact the optical properties of polymers, suggesting their potential application in modifying the properties of electrochromic materials (Akpinar et al., 2012).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[4-(4-chlorophenoxy)butyl]benzimidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O.ClH/c18-14-7-9-15(10-8-14)21-12-4-3-11-20-13-19-16-5-1-2-6-17(16)20;/h1-2,5-10,13H,3-4,11-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYLQVBUTOWGDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCCCOC3=CC=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![2-[7-((2E)but-2-enyl)-3,4,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purinyl]acetamide](/img/structure/B2560103.png)

![N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2560107.png)
![Diethyl 2-[(2,4-difluoroanilino)methylene]malonate](/img/structure/B2560108.png)
![ethyl 3-carbamoyl-2-(2-(naphthalen-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2560111.png)





![3-(3-Methoxypropyl)-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2560122.png)

![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2560124.png)
![(1Z)-N'-hydroxy-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanimidamide](/img/structure/B2560125.png)